N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine
Description
This compound features a 1,3,4-oxadiazole core substituted at position 5 with a pyridin-4-yl group and at position 2 with a sulfanyl (-S-) linker connected to an N,N-dimethylethanamine chain. Its molecular formula is C₁₁H₁₃N₅OS (inferred), with a molecular weight of 279.32 g/mol. The pyridinyl group enhances π-π stacking interactions in biological targets, while the dimethylaminoethyl chain improves solubility in aqueous environments.
Properties
CAS No. |
88317-55-9 |
|---|---|
Molecular Formula |
C11H14N4OS |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanamine |
InChI |
InChI=1S/C11H14N4OS/c1-15(2)7-8-17-11-14-13-10(16-11)9-3-5-12-6-4-9/h3-6H,7-8H2,1-2H3 |
InChI Key |
BDCBVKOCKLTBNB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCSC1=NN=C(O1)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-thiol Intermediate
- Starting Materials: Pyridin-4-carboxylic acid hydrazide or its derivatives.
- Cyclization: The hydrazide is reacted with carbon disulfide under basic conditions (e.g., strong base like KOH) to form the 1,3,4-oxadiazol-2-thiol ring system. This step involves nucleophilic attack and ring closure, yielding the thiol-substituted oxadiazole with the pyridin-4-yl group at the 5-position.
- Reaction Conditions: Typically performed under reflux in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, maintaining a strongly basic pH to favor thiol formation.
- Yields: Moderate to good yields (~68–73%) have been reported for similar thiol oxadiazole derivatives.
Alkylation of the Oxadiazol-2-thiol to Form the Sulfanyl Linkage
- Alkylating Agent: A haloalkylamine derivative, specifically 2-chloro-N,N-dimethylethan-1-amine or its bromide analog, is used to introduce the ethanamine side chain.
- Mechanism: The thiol group on the oxadiazole acts as a nucleophile, attacking the alkyl halide to form a thioether bond (-S-alkyl).
- Reaction Conditions: The reaction is carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to deprotonate the thiol and facilitate nucleophilic substitution.
- Temperature and Time: Typically reflux or elevated temperatures (80–120 °C) for several hours (4–24 h) to ensure complete conversion.
- Yields: Quantitative to high yields (up to 100%) have been documented for similar alkylation steps.
Representative Synthetic Scheme
Analytical and Purification Techniques
- Purification: The crude products are purified by recrystallization or column chromatography using solvents such as ethyl acetate, hexane, or dichloromethane.
- Characterization: The final compound and intermediates are characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) to confirm structure.
- Mass spectrometry (MS) for molecular weight confirmation.
- Infrared (IR) spectroscopy to verify functional groups.
- Elemental analysis for purity assessment.
- Computational Modeling: Molecular geometry and conformations can be predicted using computational chemistry software to support experimental findings.
Research Findings and Notes
- The oxadiazole ring formation via hydrazide and carbon disulfide is a well-established method, providing a reliable route to 1,3,4-oxadiazol-2-thiol intermediates.
- The alkylation step is highly efficient when using haloalkylamines and appropriate bases, enabling the introduction of diverse amine substituents.
- The pyridin-4-yl substituent is introduced early in the synthesis via the hydrazide precursor, ensuring regioselectivity and structural integrity.
- Variations in alkyl chain length and amine substitution can be explored by modifying the alkylating agent, allowing for structural analog development.
- The synthetic approach avoids harsh conditions, making it suitable for scale-up and further medicinal chemistry applications.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanamine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
N,N-Dimethyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanamine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the thioether linkage can enhance lipophilicity, aiding in membrane permeability.
Comparison with Similar Compounds
Structural Analogues and Physical Properties
Key Observations :
- The dimethylaminoethyl chain enhances hydrophilicity compared to acetamide or aryl substituents, which may improve bioavailability.
Key Observations :
- Pyridinyl groups (as in the target compound) may enhance binding to nicotinic receptors or kinases, whereas chlorophenyl/indolyl groups favor antimicrobial activity.
- The dimethylaminoethyl chain could reduce emetogenicity compared to first-generation PDE4 inhibitors like rolipram .
Toxicity and Solubility
- Target Compound: The dimethylamino group likely reduces cytotoxicity compared to halogenated derivatives (e.g., 4-chlorophenyl in ).
Biological Activity
N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine is a compound of interest due to its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and has a molecular weight of approximately 241.33 g/mol. Its structure includes a pyridine ring and an oxadiazole moiety, which are known for their biological activities.
1. Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, derivatives containing oxadiazole rings have shown significant activity against various Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 40 μg/mL |
| Compound B | E. coli | 200 μg/mL |
| Compound C | P. aeruginosa | 500 μg/mL |
These findings suggest that modifications in the structure can enhance or diminish antibacterial efficacy, highlighting the importance of structure-activity relationships (SAR) in drug design .
2. Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines.
Case Study:
In a study involving MCF cell lines, a related compound demonstrated an IC50 value of 25.72 ± 3.95 μM, indicating effective cytotoxicity against cancer cells. Flow cytometry analysis revealed that the compound accelerated apoptosis in a dose-dependent manner .
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:
- Inhibition of DNA Synthesis : Similar compounds have been shown to inhibit DNA synthesis through the generation of reactive oxygen species (ROS), leading to cell death.
- Apoptosis Induction : The ability to induce apoptosis in cancer cells suggests that this compound may modulate pathways involved in cell survival and death.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
